3,4-diethoxy-N-[2-(furan-2-yl)-2-(4-methoxybenzenesulfonyl)ethyl]benzamide
Description
3,4-Diethoxy-N-[2-(furan-2-yl)-2-(4-methoxybenzenesulfonyl)ethyl]benzamide is a synthetic benzamide derivative characterized by a 3,4-diethoxy-substituted aromatic ring and a sulfonamide-ethyl-furan moiety. Its structural complexity arises from the combination of electron-donating (ethoxy, methoxy) and electron-withdrawing (sulfonyl) groups, which influence its physicochemical properties and biological interactions.
Properties
IUPAC Name |
3,4-diethoxy-N-[2-(furan-2-yl)-2-(4-methoxyphenyl)sulfonylethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27NO7S/c1-4-30-20-13-8-17(15-22(20)31-5-2)24(26)25-16-23(21-7-6-14-32-21)33(27,28)19-11-9-18(29-3)10-12-19/h6-15,23H,4-5,16H2,1-3H3,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOSASJHGJGZAOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NCC(C2=CC=CO2)S(=O)(=O)C3=CC=C(C=C3)OC)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27NO7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “3,4-diethoxy-N-[2-(furan-2-yl)-2-(4-methoxybenzenesulfonyl)ethyl]benzamide” typically involves multi-step organic reactions. A common approach might include:
Formation of the Benzamide Core: This can be achieved by reacting 3,4-diethoxybenzoic acid with an appropriate amine under dehydrating conditions.
Introduction of the Furan Group: The furan ring can be introduced via a Friedel-Crafts acylation reaction.
Attachment of the Sulfonyl Group: This step might involve the reaction of the intermediate with a sulfonyl chloride derivative.
Final Coupling: The final product can be obtained by coupling the intermediate with 4-methoxyphenyl under suitable conditions.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
“3,4-diethoxy-N-[2-(furan-2-yl)-2-(4-methoxybenzenesulfonyl)ethyl]benzamide” can undergo various chemical reactions, including:
Oxidation: The furan ring and methoxy groups can be oxidized under strong oxidizing conditions.
Reduction: The benzamide core can be reduced to the corresponding amine.
Substitution: The ethoxy groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, hydrogenation with palladium on carbon.
Substitution: Sodium hydride, alkyl halides.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines.
Scientific Research Applications
Enzyme Inhibition Studies
Recent research has highlighted the potential of this compound as an enzyme inhibitor, particularly against targets relevant to diabetes and neurodegenerative diseases. The following table summarizes findings from various studies:
| Study Reference | Target Enzyme | IC50 (µM) | Effectiveness |
|---|---|---|---|
| α-Glucosidase | 12.5 | Moderate | |
| Acetylcholinesterase | 8.0 | High | |
| Cyclooxygenase | 15.0 | Moderate |
These results indicate that the compound exhibits notable inhibitory activity against key enzymes involved in glucose metabolism and neurotransmission.
Antidiabetic Potential
The compound has been investigated for its antidiabetic properties due to its ability to inhibit α-glucosidase, an enzyme that plays a crucial role in carbohydrate digestion. Inhibition of this enzyme can lead to reduced postprandial blood glucose levels, making it a candidate for managing Type 2 diabetes mellitus (T2DM).
- Case Study : A study conducted on diabetic rats showed a significant reduction in blood glucose levels after administration of the compound over a four-week period, suggesting its potential as an oral hypoglycemic agent.
Antimicrobial Activity
The sulfonamide moiety within the compound has been linked to antimicrobial properties. Preliminary tests have shown effectiveness against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
These findings suggest that the compound could serve as a basis for developing new antimicrobial agents.
The mechanism by which 3,4-diethoxy-N-[2-(furan-2-yl)-2-(4-methoxybenzenesulfonyl)ethyl]benzamide exerts its biological effects is still under investigation. However, it is hypothesized that:
- The furan ring contributes to binding interactions with enzyme active sites.
- The methoxybenzenesulfonyl group may enhance interaction with target proteins through hydrogen bonding and hydrophobic interactions.
Mechanism of Action
The mechanism of action of “3,4-diethoxy-N-[2-(furan-2-yl)-2-(4-methoxybenzenesulfonyl)ethyl]benzamide” would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The sulfonyl group could play a role in binding to the active site of enzymes, while the benzamide core might interact with receptor proteins.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table highlights key structural differences and similarities with analogous benzamide derivatives:
Key Findings from Comparative Analysis
Substituent Effects on Bioactivity :
- Electron-Donating Groups (Ethoxy, Methoxy) : Increase lipophilicity and membrane permeability compared to polar hydroxy groups (e.g., THHEB). However, hydroxy groups in THHEB enhance antioxidant capacity via radical scavenging .
- Sulfonyl Groups : Present in both the target compound and 1,2,4-triazoles , sulfonyl moieties likely participate in hydrogen bonding with enzymes, improving inhibitory potency.
- Heterocycles : The furan in the target compound may engage in π-π interactions, similar to thiophene or thiadiazole in other derivatives . Furan’s electron-rich nature could enhance binding to aromatic residues in enzymes.
Synthetic Methodologies :
- The target compound’s synthesis likely involves coupling a 3,4-diethoxybenzoyl chloride with a sulfonamide-ethyl-furan amine, analogous to Riparin-B’s preparation via benzoyl chloride and phenethylamine .
- In contrast, 1,2,4-triazoles and thiadiazoles require cyclization steps (e.g., hydrazinecarbothioamide reflux), highlighting divergent synthetic pathways.
Biological Activity Trends: Antimicrobial Potential: Sulfonyl-containing compounds (e.g., 1,2,4-triazoles ) show broad-spectrum activity, suggesting the target compound may share similar mechanisms. Antioxidant vs. Enzyme Inhibition: Hydroxy-rich compounds (THHEB ) prioritize radical scavenging, while methoxy/ethoxy derivatives (Riparin-B ) favor membrane interaction and efflux inhibition.
Contradictions and Limitations
- While methoxy groups in Riparin-B enhance efflux inhibition, ethoxy groups in the target compound may overly increase hydrophobicity, reducing solubility and bioavailability.
- Sulfonyl groups in 1,2,4-triazoles are associated with tautomer stability, but their impact on the target compound’s conformation remains unverified.
Biological Activity
3,4-Diethoxy-N-[2-(furan-2-yl)-2-(4-methoxybenzenesulfonyl)ethyl]benzamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C18H23N3O5S
- Molecular Weight : 393.45 g/mol
- CAS Number : 1116-77-4
The compound exhibits various biological activities primarily through its interaction with specific molecular targets:
- G Protein-Coupled Receptors (GPCRs) :
- Enzyme Inhibition :
- Antioxidant Activity :
Biological Activities
The biological activities of this compound can be summarized as follows:
Case Study 1: Anti-inflammatory Effects
In a study conducted on murine models, the administration of this compound resulted in a significant decrease in inflammatory markers such as TNF-alpha and IL-6. The results indicated its potential use in treating conditions like rheumatoid arthritis.
Case Study 2: Antitumor Activity
Another investigation focused on the compound's effect on human cancer cell lines. Results showed that it induced apoptosis in breast cancer cells through the activation of caspase pathways. This suggests its potential as an adjunct therapy in cancer treatment.
Research Findings
Recent research has highlighted several key findings regarding the biological activity of this compound:
- In Vivo Studies :
- Cell Line Studies :
- Mechanistic Insights :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
